BMS-195270 - 202822-23-9

BMS-195270

Catalog Number: EVT-262971
CAS Number: 202822-23-9
Molecular Formula: C15H9ClF3N3O2
Molecular Weight: 355.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-195270 is a bio-active chemical.
Synthesis Analysis

BMS-195270 can be synthesized through a multi-step organic synthesis process. The synthesis typically starts with commercially available precursors that undergo several chemical transformations, including coupling reactions and functional group modifications. Specific technical details about the synthetic route often involve:

  1. Starting Materials: Commonly used reagents and solvents that facilitate the desired transformations.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, or reductions.
  3. Purification: Techniques such as chromatography may be employed to isolate the final product.

The exact synthetic pathway is proprietary but generally follows established principles of organic chemistry to ensure high yield and purity of the final compound.

Molecular Structure Analysis

The molecular structure of BMS-195270 is characterized by its unique arrangement of atoms, which contributes to its biological activity. The compound's molecular formula is C15H17N3OC_{15}H_{17}N_{3}O, and it possesses a distinct three-dimensional conformation that allows it to interact effectively with its biological targets.

Key structural features include:

  • Functional Groups: The presence of nitrogen atoms suggests potential interactions with amino acid residues in target proteins.
  • Stereochemistry: The spatial arrangement of atoms can influence binding affinity and specificity for G-protein signaling pathways.

Molecular modeling studies have been conducted to predict the binding interactions between BMS-195270 and its target proteins, providing insights into its mechanism of action .

Chemical Reactions Analysis

BMS-195270 participates in several chemical reactions relevant to its function as a G-protein signaling inhibitor. Key reactions include:

  1. Binding Interactions: BMS-195270 binds to the active site of G-proteins, inhibiting their ability to hydrolyze GTP. This competitive inhibition prolongs the active state of the G-proteins, thereby enhancing downstream signaling pathways.
  2. Conformational Changes: Upon binding, BMS-195270 induces conformational changes in the G-proteins that affect their interaction with downstream effectors.

Technical details regarding these reactions often involve kinetic assays that measure the rate of GTP hydrolysis in the presence of BMS-195270 compared to control conditions .

Mechanism of Action

The mechanism of action for BMS-195270 revolves around its ability to inhibit Regulator of G-protein Signaling proteins, which play a critical role in modulating G-protein-coupled receptor signaling pathways.

  1. GTP Hydrolysis Inhibition: By binding to the Gα subunit, BMS-195270 enhances the lifetime of the active Gα-GTP complex by inhibiting its hydrolysis to GDP.
  2. Signal Amplification: This prolongation leads to increased signaling through pathways associated with neurotransmission and muscle contraction, particularly in bladder tissues.

Experimental data suggest that BMS-195270's effects are tissue-specific, demonstrating significant inhibition of bladder contractility without affecting systemic parameters such as blood pressure or heart rate .

Physical and Chemical Properties Analysis

BMS-195270 exhibits several physical and chemical properties that are important for its function and stability:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide and exhibits limited solubility in water.
  • Stability: BMS-195270 maintains stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.
  • Melting Point: Characterization studies indicate a specific melting point range which can be used as a quality control measure during synthesis.

These properties influence its bioavailability and pharmacokinetics when used in biological assays or potential therapeutic applications .

Applications

BMS-195270 has significant potential applications in scientific research and therapeutic development:

  1. Bladder Dysfunction Treatment: Due to its ability to inhibit bladder contractions selectively, it may serve as a candidate for treating conditions like overactive bladder syndrome.
  2. G-protein Signaling Studies: As a tool compound, BMS-195270 is valuable for studying G-protein signaling pathways and understanding their roles in various physiological processes.
  3. Drug Discovery: Its unique mechanism makes it an interesting lead compound for developing new drugs targeting similar pathways involved in diseases such as cancer or neurological disorders .
Pharmacological Context and Research Significance

Role in Bladder Muscle Tone Regulation

BMS-195270 is a small-molecule inhibitor identified for its ability to modulate bladder smooth muscle contractility. Its primary mechanism involves the inhibition of carbachol-evoked tonicity in isolated rat bladder strips, achieved through suppression of calcium flux (Ca²⁺ mobilization) [2] [6]. In smooth muscle physiology, contraction is triggered by Ca²⁺-dependent phosphorylation of myosin light chains (MLC) via myosin light chain kinase (MLCK). BMS-195270 disrupts this pathway by reducing intracellular Ca²⁺ availability, thereby diminishing actomyosin cross-bridge cycling and force generation [5] [8].

Experimental models demonstrate that BMS-195270 (3 μM) significantly reduces developed pressure in ex vivo rat bladders and inhibits spontaneous contractions. This effect is critical for mitigating non-voiding detrusor contractions, a hallmark of bladder overactivity [2] [6]. Unlike non-selective anticholinergics, BMS-195270 targets the downstream signaling of muscarinic receptors, offering a novel approach to bladder relaxation without directly blocking neurotransmitter receptors [2].

Table 1: Key Attributes of BMS-195270

PropertyValue/Characterization
CAS Number202822-23-9
Molecular Weight355.70 g/mol
Primary TargetCalcium flux inhibition
Functional EffectReduces detrusor contractility
Experimental ModelRat bladder strips
Effective Concentration3 μM (ex vivo)

Implications for Overactive Bladder Pathophysiology

Overactive bladder (OAB) pathophysiology involves neurogenic, myogenic, and idiopathic factors. Neurogenic mechanisms include aberrant afferent signaling and central nervous system dysregulation, while myogenic mechanisms stem from autonomous detrusor contractions due to enhanced smooth muscle excitability [1] [3]. BMS-195270 addresses both pathways by:

  • Suppressing myogenic hyperactivity: By inhibiting Ca²⁺ flux, it reduces spontaneous detrusor contractions, a feature of bladder instability and obstruction-related OAB [1] [6].
  • Modulating afferent signaling: Calcium dysregulation in urothelial cells amplifies urgency signals. BMS-195270’s Ca²⁺-blocking action may dampen urothelial-afferent communication, aligning with the "urotheliogenic" hypothesis of OAB [3] [4].

Notably, OAB symptoms often persist without detectable detrusor overactivity (DO) on urodynamics. BMS-195270’s efficacy in such cases may arise from its influence on suburothelial myofibroblasts or afferent nerves, which contribute to urgency perception independent of DO [4]. Research in C. elegans models further revealed that BMS-195270 induces an "Egl-d" (egg-laying defective) phenotype, suggesting conserved roles in neuromuscular regulation relevant to bladder dysfunction [2].

Tissue-Specific Targeting Mechanisms in Smooth Muscle

Smooth muscle tissues exhibit heterogeneity in contractile regulation, and BMS-195270’s effects vary across anatomical sites due to differential expression of calcium-handling proteins:

  • Bladder vs. Urethra: The bladder detrusor relies heavily on Ca²⁺-induced Ca²⁺ release (CICR) for contraction, making it highly susceptible to BMS-195270. In contrast, urethral smooth muscle exhibits lower MLCK activity and higher myosin light chain phosphatase (MLCP) activity, promoting tonic contraction essential for continence [6]. BMS-195270 minimally affects urethral tone at bladder-effective doses, preserving sphincter function—a key advantage for OAB therapy [6].

  • Vascular Smooth Muscle: While not its primary target, BMS-195270 inhibits vascular smooth muscle proliferation in injury models. This effect stems from disrupting Ca²⁺-dependent transcription factors (e.g., NFAT) that drive hyperplasia in restenosis [7] [9]. However, its potency is lower compared to bladder tissue, indicating intrinsic tissue selectivity.

Table 2: Tissue-Specific Enzyme Expression and Activity

ParameterBladderUrethraFunctional Implication
MLCK mRNA0.26 ± 0.170.14 ± 0.12Higher contractile capacity in bladder
MYPT1 mRNA2.31 ± 1.040.56 ± 0.36*Greater phosphatase inhibition in bladder
MLCK ActivityHighModerateTargeted inhibition in bladder
MLCP ActivityLowHighPreserved urethral tone during inhibition

*p = 0.001 vs. bladder [6]

The compound’s tissue selectivity is further enhanced by its retention in cells with inactivated calcium channels, allowing sustained effects in tissues exhibiting autonomous activity like the detrusor [2] [5]. This property positions BMS-195270 as a prototype for bladder-selective agents that avoid systemic side effects.

Properties

CAS Number

202822-23-9

Product Name

BMS-195270

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one

Molecular Formula

C15H9ClF3N3O2

Molecular Weight

355.7 g/mol

InChI

InChI=1S/C15H9ClF3N3O2/c16-8-5-6-12(23)11(7-8)22-14(24)20-13(21-22)9-3-1-2-4-10(9)15(17,18)19/h1-7,23H,(H,20,21,24)

InChI Key

PHWHYZMFGGOJEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-195270; BMS 195270; BMS195270; UNII-20UM0T170J; CHEMBL13637; SCHEMBL5754043; 20UM0T170J.

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.